molecular formula C9H15N3O2 B8323002 3-(4,6-Dimethylpyrimid-2-ylamino)propane-1,2-diol

3-(4,6-Dimethylpyrimid-2-ylamino)propane-1,2-diol

Cat. No. B8323002
M. Wt: 197.23 g/mol
InChI Key: IZRSZIISEMNKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,6-Dimethylpyrimid-2-ylamino)propane-1,2-diol is a useful research compound. Its molecular formula is C9H15N3O2 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4,6-Dimethylpyrimid-2-ylamino)propane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4,6-Dimethylpyrimid-2-ylamino)propane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4,6-Dimethylpyrimid-2-ylamino)propane-1,2-diol

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol

InChI

InChI=1S/C9H15N3O2/c1-6-3-7(2)12-9(11-6)10-4-8(14)5-13/h3,8,13-14H,4-5H2,1-2H3,(H,10,11,12)

InChI Key

IZRSZIISEMNKKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCC(CO)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-methylmorpholine-N-oxide (64.0 g, 0.47 mol) and osmiumtetroxide (0.7 g, 2.75 mmol) were dissolved in a mixture of 180 ml water and 100 ml acetone. 1-(4,6-dimethylpyrimid-2-ylamino)-prop-2-ene (73.5 g, 0.45 mol) in 100 ml acetone was added over a period of 15 minutes. The mixture was stirred at room temperature for 1 hour and then warmed to 50° C. for 2 hours. 10 ml aqueous saturated sodium hydrogensulphite was then added together with 40 g of diatomaceous earth. After filtration the reaction mixture was evaporated to dryness and the residue extracted with dioxane/ethanol 2:1 (700 ml). Filtration from insoluble material and concentration of the solution in vacuum caused crystallisation of the product. Addition of toluene completed product precipitation, which was isolated by filtration (83 g, m.p. 124°-127° C.).
Quantity
64 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One
Quantity
73.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

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